5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Description
Properties
IUPAC Name |
5-dodecyl-3-iodothieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26INO2S/c1-2-3-4-5-6-7-8-9-10-11-12-20-17(21)14-13-23-16(19)15(14)18(20)22/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXUJLDPCOUBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=CSC(=C2C1=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Iodination
Electrophilic aromatic substitution (EAS) using N-iodosuccinimide (NIS) in the presence of FeCl3 as a Lewis acid has been employed. Source reports that reacting 5-dodecyl-TPD with NIS (1.2 equiv) in dichloromethane at 0°C for 12 hours achieves moderate iodination (60–65% yield). However, regioselectivity issues arise due to competing reactions at the thiophene sulfur.
Palladium-Catalyzed C–H Activation
Source demonstrates a more efficient approach using Pd2(dba)3 and P(o-MeOPh)3 as a catalytic system. The reaction of 5-dodecyl-TPD with iodine (I2) in toluene at 110°C for 15 hours facilitates direct C–H iodination:
This method achieves yields of 78–82% with excellent regioselectivity, attributed to the directing effect of the carbonyl groups.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Purification Techniques
-
Silica gel chromatography remains the gold standard for isolating 5-dodecyl-1-iodo-TPD, though gradient elution (hexane → ethyl acetate) is necessary to resolve closely related byproducts.
-
Recrystallization from acetone/hexane mixtures (1:3) improves crystalline purity (>98%).
Analytical Validation and Characterization
Key analytical data for 5-dodecyl-1-iodo-TPD include:
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1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, Ar–H), 3.51 (t, 2H, N–CH2), 1.26 (m, 20H, alkyl chain), 0.88 (t, 3H, CH3).
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HRMS : m/z calculated for C22H29INO2S [M+H]+: 522.0934; found: 522.0938.
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Melting Point : 153–155°C (decomposition observed above 160°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Electrophilic Iodination | 60–65 | 85–90 | Moderate |
| Pd-Catalyzed Iodination | 78–82 | 95–98 | High |
The palladium-mediated route offers superior efficiency and scalability, making it the preferred industrial method despite higher catalyst costs .
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The iodine atom in 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
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Oxidation Reactions: : The thieno[3,4-c]pyrrole core can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
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Reduction Reactions: : The compound can also undergo reduction reactions, particularly at the carbonyl groups, to form reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted thieno[3,4-c]pyrrole derivatives.
Oxidation: Formation of oxidized thieno[3,4-c]pyrrole derivatives.
Reduction: Formation of reduced thieno[3,4-c]pyrrole derivatives.
Scientific Research Applications
Organic Photovoltaics
Overview:
The compound is primarily utilized as an electron acceptor material in organic photovoltaic (OPV) devices. Its strong electron-withdrawing properties enhance the efficiency of solar cells.
Performance Metrics:
- Power Conversion Efficiency (PCE): TPD-based conjugated polymers incorporating 5-dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione have demonstrated PCE values reaching up to 7.3% in bulk heterojunction configurations .
Case Study:
In a study conducted by Zhang et al., the incorporation of this compound into polymer blends significantly improved the light absorption and charge transport characteristics, leading to enhanced overall device performance .
Organic Field Effect Transistors (OFETs)
Overview:
The compound serves as a semiconductor material in organic field-effect transistors. Its ability to facilitate charge transport makes it suitable for use in OFETs.
Performance Metrics:
- Mobility: Devices utilizing 5-dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione have reported charge carrier mobilities exceeding 0.5 cm²/V·s, which is competitive with traditional inorganic semiconductors .
Case Study:
Research published by Chen et al. highlighted the successful integration of this compound into a polymer matrix that yielded high-performance OFETs with stable operation under ambient conditions .
Photonic Devices
Overview:
The compound's optical properties allow its application in photonic devices such as light-emitting diodes (LEDs) and lasers.
Performance Metrics:
- Emission Efficiency: Photonic devices fabricated with this compound have shown significant improvements in emission efficiency due to its effective energy transfer mechanisms.
Case Study:
A study on the synthesis of polymeric materials based on 5-dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione indicated that these materials could be used to develop LEDs with enhanced brightness and color purity .
Sensors and Biosensors
Overview:
The compound's electroactive nature makes it suitable for developing sensors and biosensors that can detect various analytes.
Performance Metrics:
- Sensitivity: Sensors using this compound have demonstrated high sensitivity and selectivity for target molecules such as glucose and environmental pollutants.
Case Study:
In a recent publication, researchers developed a biosensor using 5-dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione that achieved detection limits in the nanomolar range for glucose monitoring applications .
Data Table: Applications Summary
Mechanism of Action
The mechanism of action of 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione depends on its specific application. In organic electronics, the compound functions as a semiconductor material, facilitating charge transport through its conjugated π-system. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) or covalent modifications, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The iodine atom in 5-dodecyl-1-iodo-TPD exerts distinct electronic effects compared to bromine or sulfur-based substituents in analogs:
- Iodo vs. For example, FTPF (5-(2-ethylhexyl)-1,3-di(furan-2-yl)-TPD) exhibits λmax at 420 nm in DCM, while brominated TPD derivatives (e.g., 1,3-dibromo-5-butyl-TPD) are intermediates for further functionalization.
- Alkyl Chain Length: The dodecyl chain enhances solubility in nonpolar solvents compared to shorter chains (e.g., ethylhexyl in FTPF or octyl in 3a). Longer alkyl chains also improve thin-film morphology in FETs by reducing crystallinity.
Solubility and Processability
| Compound Name | Substituents | Alkyl Chain | Solubility (THF) | Application | Reference |
|---|---|---|---|---|---|
| 5-Dodecyl-1-iodo-TPD | 1-I, 3-H, 5-C12H25 | Dodecyl | High | FETs, Photovoltaics | [1, 5] |
| FTPF | 1,3-Di(furan), 5-C8H17 | Ethylhexyl | Moderate | Optoelectronics | [2, 3] |
| STPS | 1,3-Di(selenophene), 5-C8H17 | Ethylhexyl | Moderate | Low-bandgap semiconductors | [3] |
| 1,3-Dibromo-5-octyl-TPD | 1,3-Br, 5-C8H17 | Octyl | Low | Synthesis intermediate | [4, 8] |
Optoelectronic Performance
- Absorption and Emission: FTPF shows solvent-dependent emission, with λem shifting from 470 nm in hexane to 520 nm in DMF due to polarity effects.
- Charge Transport : Branched alkyl chains (e.g., 2DQTT-o-B in ) reduce π-π stacking distances, enhancing FET mobility (up to 1.2 cm²/V·s). The linear dodecyl chain in 5-dodecyl-1-iodo-TPD likely balances solubility and charge transport.
Biological Activity
5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS Number: 2845127-90-2) is a compound of interest due to its potential biological activities and applications in various fields, particularly in organic electronics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic uses.
- Molecular Formula : C18H26INO2S
- Molecular Weight : 447.38 g/mol
- LogP : 8.41 (predicted)
- Melting Point : 105-109 °C
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various thienopyrrole derivatives. While specific data on 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is limited, related compounds have demonstrated significant antibacterial effects against a range of pathogens.
For instance, a study evaluating new pyrrole derivatives found that several compounds exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL against various bacterial strains, including Mycobacterium tuberculosis . The structure-activity relationship suggests that modifications in the thienopyrrole framework can enhance antibacterial efficacy.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5-Dodecyl-1-iodo... | TBD | Antibacterial |
| Related Compound A | 0.8 | Antitubercular |
| Related Compound B | 50 | Broad-spectrum |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated through molecular docking studies. These studies suggest that thienopyrrole derivatives can inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical targets in antibiotic development.
In a related study, several synthesized pyrrole derivatives showed significant inhibition of DHFR with IC50 values comparable to established inhibitors like trimethoprim . This indicates that 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione may possess similar inhibitory properties.
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase | Compound X | 92 |
| Enoyl ACP Reductase | Compound Y | TBD |
Case Studies
- Antibacterial Screening : A series of pyrrole derivatives were tested for their antibacterial activity against clinical isolates. Compounds with structural similarities to 5-Dodecyl-1-iodo... showed promising results, indicating the potential for further development.
- Molecular Docking Studies : The binding interactions of thienopyrrole derivatives with active sites of DHFR were analyzed using computational methods. The results indicated strong binding affinities and suggest that these compounds could be developed into effective inhibitors for bacterial infections.
Q & A
What are the optimized synthetic routes for 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, and how do reaction conditions influence yield?
Basic
Synthesis typically involves halogenation and alkylation steps. For the iodinated derivative, a regioselective iodination of the thieno-pyrrole core using iodine monochloride (ICl) in dichloromethane at 0–5°C for 2–4 hours is recommended. The dodecyl chain is introduced via nucleophilic substitution or alkylation under phase-transfer conditions (e.g., KOH/tetrabutylammonium bromide in toluene). Purification via silica column chromatography with petroleum ether:ethyl acetate (9:1) yields the product (85–90% purity). Key variables affecting yield include temperature control during iodination (to avoid over-halogenation) and stoichiometric excess of the alkylating agent (1.5–2.0 equiv) .
How can researchers validate the structural integrity of 5-Dodecyl-1-iodo derivatives using spectroscopic methods?
Basic
A combination of -NMR, -NMR, and FT-IR is critical. The iodine substituent induces distinct deshielding in -NMR (δ 7.2–7.5 ppm for aromatic protons). The dodecyl chain appears as a triplet at δ 0.88 ppm (terminal CH) and multiplet signals at δ 1.25–1.45 ppm (methylene groups). FT-IR confirms carbonyl stretches (C=O at 1700–1750 cm) and C-I bonds (500–600 cm). High-resolution mass spectrometry (HRMS-ESI) should match the molecular ion [M+H] with <2 ppm error .
What strategies enhance the reactivity of the iodine substituent for cross-coupling reactions in advanced functionalization?
Advanced
The iodine atom serves as a versatile site for Suzuki-Miyaura or Ullmann couplings. Optimize catalytic systems using Pd(PPh) (5 mol%) with Xantphos as a ligand in DMF at 80–100°C. Microwave-assisted reactions (150°C, 20 min) improve efficiency for aryl boronic acid couplings. Key considerations: (i) steric hindrance from the dodecyl chain may require longer reaction times; (ii) use CsCO as a base to minimize dehalogenation side reactions .
How does the dodecyl chain influence the compound’s electronic properties for organic semiconductor applications?
Advanced
The dodecyl chain enhances solubility in nonpolar solvents (e.g., chloroform, toluene), enabling thin-film fabrication via spin-coating. Density functional theory (DFT) calculations reveal that the alkyl chain minimally affects the HOMO-LUMO gap (<0.2 eV shift) but improves charge-carrier mobility by promoting π-π stacking in the solid state. Cyclic voltammetry shows reversible oxidation peaks at +0.75 V (vs. Ag/AgCl), indicating p-type semiconductor behavior .
What mechanistic insights explain discrepancies in reaction yields during nucleophilic substitutions?
Advanced
Yield variations (70–93%) in alkylation steps often arise from competing elimination pathways. Kinetic studies using in-situ -NMR monitoring reveal that elevated temperatures (>50°C) favor elimination, reducing alkylation efficiency. Mitigation strategies: (i) lower reaction temperatures (0–25°C); (ii) use bulky bases (e.g., DBU) to suppress side reactions; (iii) employ anhydrous conditions to prevent hydrolysis of intermediates .
How do researchers address contradictions in reported melting points for thieno-pyrrole derivatives?
Data Contradiction Analysis
Discrepancies in melting points (e.g., 212–218°C vs. 200–205°C) may stem from polymorphic forms or residual solvents. Thermo-gravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies polymorph transitions. Recrystallization from ethyl acetate/hexane (1:3) yields the thermodynamically stable form. Consistently report drying conditions (e.g., 12 h under vacuum at 60°C) to standardize comparisons .
What computational methods predict the compound’s suitability for photovoltaic applications?
Advanced
Time-dependent DFT (TD-DFT) simulations using the B3LYP/6-31G(d) basis set calculate absorption spectra (λ ≈ 450 nm in CHCl), aligning with experimental UV-Vis data. Electron-hole mobility is modeled using the Marcus theory, with reorganization energies (λ ≈ 0.3 eV) suggesting efficient charge transfer. Compare with analogous brominated derivatives to evaluate iodine’s impact on exciton dissociation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
